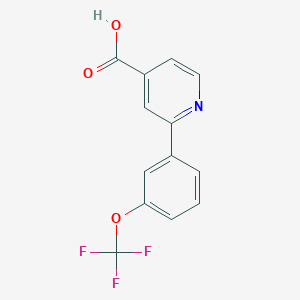

2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICPFZZIBBLCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679500 | |

| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258635-44-7 | |

| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis for 2-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the primary disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the phenyl ring. This disconnection suggests a cross-coupling reaction as the key bond-forming step. The two primary synthons, or synthetic precursors, are a 2-substituted isonicotinic acid derivative and a 3-(trifluoromethoxy)phenyl derivative.

Further deconstruction of the isonicotinic acid synthon involves the introduction of the carboxylic acid group at the 4-position of the pyridine ring. This could be achieved through the oxidation of a precursor, such as a 4-methyl group, or by carboxylation of a suitably functionalized pyridine. The 3-(trifluoromethoxy)phenyl synthon requires the introduction of the trifluoromethoxy group onto a phenyl ring, a specialized transformation in fluorine chemistry.

Pioneering and Current Synthetic Approaches to the Isonicotinic Acid Core with Aryl Substituents

The synthesis of 2-aryl isonicotinic acids is a well-explored area of heterocyclic chemistry, with various methods available for constructing the core structure. nih.govwikipedia.org

The formation of the 2-arylpyridine core can be achieved through several established synthetic routes. One common approach is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which can construct the pyridine ring from nitriles and alkynes. rsc.org Another powerful method involves the use of palladium-catalyzed cross-coupling reactions to arylate a pre-formed pyridine ring. chemistryviews.org Enamide-based starting materials have also been utilized in the construction of pyridine rings. researchgate.net

The introduction of a carboxylic acid group at the C4-position of the pyridine ring is a critical step. One strategy involves the oxidation of a 4-alkylpyridine precursor. For instance, a 2-aryl-4-methylpyridine can be oxidized to the corresponding isonicotinic acid using strong oxidizing agents. google.com Alternatively, direct C-H functionalization or the use of blocking groups can enable the selective introduction of a carboxyl group at the desired position. nih.govresearchgate.netchemrxiv.orgchemrxiv.org Recent methods have focused on the nucleophilic C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts, offering a catalyst- and oxidant-free approach. nih.gov

Strategies for Attaching and Modifying the 3-(Trifluoromethoxy)phenyl Unit

The synthesis of the 3-(trifluoromethoxy)phenyl fragment and its subsequent attachment to the pyridine core requires specialized techniques.

The introduction of the trifluoromethoxy (OCF3) group is a significant challenge in synthetic chemistry. nih.gov Methods for the trifluoromethoxylation of aromatic compounds include the fluorination of aryl trichloromethyl ethers and oxidative desulfurization-fluorination of xanthates. mdpi.com More recent strategies involve the silver-mediated cross-coupling of aryl boronic acids or stannanes with a trifluoromethoxide source. nih.gov Another approach is the O-trifluoromethylation of phenols, which can be achieved through a two-step process of O-carboxydifluoromethylation followed by decarboxylative fluorination. cas.cn

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the aryl and pyridine rings. The Suzuki-Miyaura coupling is a widely used method, reacting a pyridine derivative with an arylboronic acid. nih.govnih.govresearchgate.netcdnsciencepub.comcdnsciencepub.comclaremont.edu The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for this transformation and is known for its high functional group tolerance. researchgate.netorgsyn.orgmdpi.comwikipedia.org Stille coupling, employing organotin compounds, also provides a viable route. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. mdpi.comnih.gov

Derivatization of the Phenyl Ring Subsequent to Coupling

Following the successful cross-coupling to form the biaryl scaffold of this compound, the trifluoromethoxy-substituted phenyl ring presents a platform for further functionalization. These late-stage functionalization (LSF) strategies are crucial for rapidly generating analogues to explore structure-activity relationships without resorting to de novo synthesis for each new compound. nih.govscispace.comwikipedia.org

The electronic nature of the trifluoromethoxy group (OCF₃), being strongly electron-withdrawing and lipophilic, influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. nih.gov While the OCF₃ group is deactivating, it primarily directs incoming electrophiles to the meta position. However, the existing substitution pattern on the phenyl ring means that C-H activation approaches are often more synthetically valuable.

Potential derivatizations include:

Halogenation: Introduction of bromine or chlorine can provide a handle for further cross-coupling reactions.

Nitration: Under carefully controlled conditions, nitration can introduce a nitro group, which can be subsequently reduced to an amine and further functionalized.

C-H Activation/Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, offering pathways to introduce alkyl, aryl, or other functional groups. scispace.com For instance, palladium-catalyzed C-H activation could be employed to introduce new substituents at positions ortho to the trifluoromethoxy group or the pyridine ring, depending on the directing group strategy employed.

Photoredox Catalysis: This mild and versatile method allows for the generation of radicals under gentle conditions, enabling the introduction of various functional groups onto the aromatic ring, a technique well-suited for complex, drug-like molecules. scispace.com

These late-stage modifications are instrumental in fine-tuning the physicochemical properties of the parent molecule. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The primary and most versatile route for synthesizing the this compound core structure is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine-based electrophile (e.g., 2-chloro- or 2-bromoisonicotinic acid) with (3-(trifluoromethoxy)phenyl)boronic acid. Optimization of this key step is critical for achieving high yields and purity on a laboratory or industrial scale.

Catalyst Development and Ligand Screening

The choice of the palladium catalyst and associated ligands is paramount for the efficiency of the Suzuki-Miyaura coupling, particularly when using less reactive electrophiles like 2-chloropyridines. researchgate.netresearchgate.net While classical catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results in terms of yield, reaction time, and catalyst loading. mdpi.com

Key developments in catalyst systems include:

Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can significantly enhance the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle, making them suitable for coupling challenging substrates like aryl chlorides. nih.govorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and active palladium complexes. They are often more robust than phosphine ligands and can be highly effective for the coupling of heteroaryl chlorides. researchgate.net

Pre-catalysts: The use of well-defined palladium pre-catalysts, which are air- and moisture-stable, simplifies reaction setup and improves reproducibility.

The selection of the optimal catalyst system is often substrate-dependent and requires empirical screening.

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst Precursor | Ligand | Typical Substrate | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Aryl Bromides | Cost-effective, widely available |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Chlorides | High activity for unreactive chlorides |

| Pd(OAc)₂ | SPhos | Aryl Chlorides/Bromides | Broad substrate scope, good yields |

| (NHC)Pd(allyl)Cl | IPr, IMes | Heteroaryl Chlorides | High thermal stability and activity |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical variables that significantly impact the yield and rate of the Suzuki-Miyaura reaction. researchgate.net A variety of solvents can be employed, often as aqueous mixtures, which facilitate the dissolution of the inorganic base.

Commonly used solvent systems include:

Aqueous Mixtures: Solvents like 1,4-dioxane, dimethylformamide (DMF), or ethanol mixed with water are frequently used. mdpi.comnih.gov The water component is essential for dissolving bases like Na₂CO₃ or K₃PO₄, which are required to activate the boronic acid for transmetalation. organic-chemistry.org

Aprotic Polar Solvents: Toluene and THF are also common, especially when using bases like potassium fluoride (KF). nih.gov

Temperature control is crucial for balancing reaction rate with catalyst stability and side-reaction suppression. While higher temperatures (e.g., 80-120 °C) can accelerate the reaction, they may also lead to catalyst decomposition or undesired side reactions like protodeboronation of the boronic acid. mdpi.commdpi.com Optimization studies often reveal an optimal temperature that provides the best balance of yield and reaction time. researchgate.net For instance, in some couplings of 2-halopyridines, temperatures around 80 °C have been found to be optimal. researchgate.net

Table 2: Effect of Solvent and Temperature on a Model Suzuki-Miyaura Reaction

| Solvent System (v/v) | Base | Temperature (°C) | Observed Outcome |

|---|---|---|---|

| DMF/H₂O (1:1) | K₂CO₃ | 120 | High yield, fast reaction |

| Toluene | K₃PO₄ | 100 | Good yield, requires anhydrous conditions |

| Ethanol/H₂O (1:1) | Na₂CO₃ | 80 (Reflux) | Moderate yield, "greener" solvent |

| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | Often provides high yields for difficult couplings |

Note: Outcomes are generalized from typical Suzuki-Miyaura reactions involving halopyridines and may require specific optimization for the target compound.

Stereochemical Considerations in Analogous Systems

For biaryl compounds like this compound, a key stereochemical feature that can arise in analogous systems is atropisomerism. uw.edu.plthieme-connect.com Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon creates a chiral axis, and the resulting enantiomers or diastereomers can exhibit different biological activities. nih.gov

While the parent compound itself may not have a sufficiently high barrier to rotation to exist as stable atropisomers at room temperature, the introduction of bulky substituents at the positions ortho to the interannular C-C bond (i.e., the 3- or 5-position of the pyridine ring or the 2'- or 6'-position of the phenyl ring) could significantly restrict rotation. arkat-usa.org

The potential for atropisomerism is an important consideration in the design of analogues. If stable atropisomers are formed, their separation and characterization become necessary. Synthetic strategies can also be designed to control the axial chirality during the coupling reaction, an approach known as atroposelective synthesis.

Chemical Reactivity and Derivatization Potential of this compound

The structure of this compound offers multiple sites for chemical modification. The most readily accessible functional group for derivatization is the carboxylic acid on the pyridine ring.

Reactions of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid moiety is a versatile handle for creating a wide array of derivatives, including esters and amides, which are common functional groups in medicinal chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods:

Fischer Esterification: Reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄) is a classical method. For simple alcohols like methanol or ethanol, this can be an effective, albeit equilibrium-driven, process. researchgate.net

Acyl Chloride Formation: A more reactive approach involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting isonicotinoyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base, to form the ester. This method is particularly useful for coupling with hindered or less reactive alcohols. nih.gov

Coupling Reagents: Various coupling agents used in peptide synthesis can also be employed for esterification, though this is less common than for amidation.

Amidation: The formation of amides is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a wide range of primary and secondary amines using several reliable protocols:

Acyl Chloride Method: Similar to esterification, the formation of an intermediate acyl chloride followed by reaction with an amine is a robust method. Schotten-Baumann conditions, which involve a biphasic system with an aqueous base, are often employed. masterorganicchemistry.com

Peptide Coupling Reagents: A vast array of reagents has been developed for direct amide bond formation from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU or HBTU. fishersci.co.ukorganic-chemistry.org These methods are highly efficient and tolerate a broad range of functional groups.

The choice of amidation method depends on the specific amine being used, the scale of the reaction, and the presence of other sensitive functional groups in the molecule.

Functional Group Transformations on the Pyridine Ring

The pyridine ring of this compound, along with its carboxylic acid substituent, is amenable to a variety of functional group interconversions. These transformations are crucial for synthesizing derivatives with modified properties. The reactivity of the pyridine ring is influenced by the presence of the electron-withdrawing trifluoromethyl group. jst.go.jp

The carboxylic acid group can undergo standard transformations. For instance, it can be converted to an ester through Fischer esterification with an alcohol in the presence of a catalytic amount of acid. Amide formation can be achieved by activating the carboxylic acid, for example, with thionyl chloride to form an acyl chloride, followed by reaction with a primary or secondary amine. youtube.com Reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride.

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The pyridine ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing trifluoromethoxy-phenyl group can make these reactions challenging.

Table 1: Functional Group Transformations on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Esterification | R-OH, cat. H₂SO₄, heat | Ester (-COOR) |

| Amidation | 1. SOCl₂, 2. R₂NH | Amide (-CONR₂) |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol (-CH₂OH) |

| N-Oxidation | H₂O₂, Acetic Acid or m-CPBA | Pyridine N-oxide |

Transformations Involving the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is known for its high stability due to the strong carbon-fluorine bonds. acs.org It is generally resistant to many chemical transformations. The -OCF₃ group is a powerful electron-withdrawing group, which can influence the reactivity of the phenyl ring to which it is attached. nbinno.com This electron-withdrawing nature can affect the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring. nih.gov

While generally stable, under harsh superacidic conditions, the trifluoromethoxy group can undergo transformations. nih.gov For instance, reactions in triflic acid (CF₃SO₃H) can lead to cleavage of the C-O bond or other complex rearrangements. nih.gov However, for most standard organic synthesis conditions, the trifluoromethoxy group is considered a robust and inert functional group. nbinno.com Research has shown that the trifluoromethoxy group is remarkably stable against hydroiodic acid, in contrast to the methoxy group. nbuv.gov.ua

Table 2: Reactivity of the Trifluoromethoxy Moiety

| Condition | Reagents | Outcome |

|---|---|---|

| Standard Synthetic Conditions | Common acids, bases, oxidizing, and reducing agents | No reaction |

| Superacidic Conditions | CF₃SO₃H | Potential for C-O bond cleavage or rearrangement nih.gov |

| Strong Nucleophiles | - | Generally unreactive |

| Catalytic Hydrogenation | H₂, Pd/C | Stable |

Stability Studies under Diverse Chemical Environments

The trifluoromethoxy group enhances the metabolic stability of molecules in biological systems. nih.gov The pyridine moiety itself is a stable aromatic heterocycle. The stability of trifluoromethyl-substituted pyridines has been a subject of interest, particularly in the context of agrochemicals and pharmaceuticals. jst.go.jpnih.govresearchoutreach.org Generally, the trifluoromethyl group is stable, but its presence can influence the decomposition pathways of the entire molecule under certain conditions. nih.gov For example, the strong electron-withdrawing nature of the trifluoromethyl group can trigger intramolecular nucleophilic aromatic substitution in some trifluoromethylpyridine derivatives. jst.go.jp

Table 3: Stability of this compound

| Condition | Observation |

|---|---|

| Acidic (e.g., 1M HCl) | Generally stable, protonation of the pyridine nitrogen occurs. |

| Basic (e.g., 1M NaOH) | Forms the corresponding carboxylate salt, stable. |

| Oxidative (e.g., H₂O₂) | The pyridine nitrogen can be oxidized to the N-oxide. The rest of the molecule is largely stable under mild oxidative conditions. |

| Reductive (e.g., H₂, Pd/C) | The carboxylic acid may be reduced under specific conditions, but the aromatic rings and trifluoromethoxy group are stable to typical catalytic hydrogenation. |

| Thermal | Expected to be thermally stable to a significant degree, though decomposition temperature would require experimental determination. |

| Photochemical | Susceptibility to photodegradation would depend on the wavelength of light and the presence of photosensitizers. Aromatic systems can undergo various photochemical reactions. |

Structure Activity and Structure Property Relationship Investigations

Influence of the Trifluoromethoxy Group on Molecular Conformation and Electronic Properties

Electronically, the -OCF3 group is strongly electron-withdrawing and highly lipophilic. nih.govmdpi.com Its high electronegativity impacts the reactivity of the phenyl ring, while its lipophilicity can enhance properties like membrane permeability. mdpi.com The trifluoromethoxy group is often considered a "pseudo-halogen" due to its electronic resemblance to chlorine or fluorine. nih.gov These characteristics make it a valuable substituent in drug design for modulating a compound's metabolic stability and pharmacokinetic profile. mdpi.comscilit.com

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Substituent | Hansch π Parameter (Lipophilicity) | Hammett Constant (σp) (Electronic Effect) | Conformational Preference on Phenyl Ring |

|---|---|---|---|

| -H | 0.00 | 0.00 | N/A |

| -OCH3 (Methoxy) | -0.02 | -0.27 | Planar |

| -CF3 (Trifluoromethyl) | +0.88 | +0.54 | Freely Rotating |

| -Cl (Chloro) | +0.71 | +0.23 | N/A |

| -OCF3 (Trifluoromethoxy) | +1.04 | +0.35 | Orthogonal (Perpendicular) |

Systematic Structural Modifications of 2-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid for Activity Profiling

To explore and optimize the biological activity of a lead compound, medicinal chemists employ systematic structural modifications. This process, known as developing a Structure-Activity Relationship (SAR), helps identify which parts of the molecule are essential for its function. youtube.com

Altering the position of the trifluoromethoxy group on the phenyl ring (e.g., moving it from the meta (3) position to the ortho (2) or para (4) position) would create positional isomers. Each isomer would exhibit a different electronic distribution and three-dimensional shape, potentially leading to significant changes in biological activity. Similarly, moving the entire substituted phenyl group to a different position on the pyridine (B92270) ring (e.g., from position 2 to 3) would fundamentally alter the molecule's geometry and its ability to interact with biological targets.

Table 2: Hypothetical Positional Isomers for SAR Studies

| Compound Name | Structural Modification | Anticipated Impact |

|---|---|---|

| 2-(2-(Trifluoromethoxy)phenyl)isonicotinic acid | -OCF3 group at ortho position | Increased steric hindrance near the biaryl linkage, altering ring torsion. |

| 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid | -OCF3 group at para position | Maximizes electronic effect on the phenyl ring, alters dipole moment. |

| 3-(3-(Trifluoromethoxy)phenyl)nicotinic acid | Phenyl group at position 3 of pyridine | Changes the relative orientation of the carboxylic acid and the phenyl ring. |

Introducing additional substituents or replacing existing ones on either ring system is a common strategy to fine-tune a molecule's properties. mdpi.comnih.gov For instance, adding small alkyl groups could probe for hydrophobic pockets in a binding site, while adding hydrogen bond donors or acceptors (like -OH or -NH2) could introduce new, specific interactions with a biological target. Replacing the -OCF3 group with other electron-withdrawing groups (like -CF3 or -Cl) or electron-donating groups (like -OCH3) would help to determine the optimal electronic requirements for activity. colab.ws

Computational Chemistry Approaches to Structure-Activity/Property Elucidation

Computational methods are indispensable tools for predicting molecular properties and guiding synthetic efforts, saving both time and resources. nih.gov

Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic nature of this compound. nih.govesisresearch.org These methods can be used to calculate:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential reveals regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). This is critical for predicting non-covalent interactions like hydrogen bonds and electrostatic interactions with a target protein.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, providing clues about its reactivity and potential for undergoing metabolic reactions. esisresearch.org

Dipole Moment: The magnitude and direction of the molecular dipole moment influence solubility and the ability to interact with polar environments.

These calculated parameters are often used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate these computational descriptors with experimentally observed biological activity. colab.ws

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. youtube.comnih.gov For a flexible molecule like this compound, MD simulations are crucial for:

Conformational Analysis: The single bond connecting the phenyl and pyridine rings allows for rotation, resulting in a range of possible conformations (torsional angles). MD simulations can explore the energy landscape of this rotation to identify the most stable, low-energy conformations that the molecule is likely to adopt in solution or when approaching a binding site. nih.gov

Binding Site Exploration: If the biological target is known, MD simulations can be used to model the interaction between the compound and the protein's binding site. This "molecular docking" followed by simulation can predict the preferred binding pose, estimate the binding affinity, and identify key amino acid residues involved in the interaction, providing a structural basis for the observed activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For the compound this compound, while specific, dedicated QSAR and QSPR studies are not extensively documented in publicly available literature, the principles of these models can be applied by examining related chemical structures and the impact of its key functional groups.

QSAR and QSPR models are built upon the principle that the biological activity or the properties of a chemical are a function of its molecular structure. These models translate the molecular structure into a set of numerical descriptors, which can be categorized into several classes, including electronic, steric, and hydrophobic parameters. For this compound, key structural features that would be considered in a QSAR or QSPR study include the isonicotinic acid core, the phenyl ring, and the trifluoromethoxy substituent.

A hypothetical QSAR/QSPR study on a series of analogs of this compound would involve systematically modifying the structure and measuring the corresponding changes in activity or properties. The data would then be analyzed to develop a mathematical equation that describes the relationship.

Key Molecular Descriptors for this compound:

Hydrophobicity: The trifluoromethoxy group is known to be one of the most lipophilic substituents, with a Hansch π parameter of +1.04. nih.gov This high lipophilicity significantly influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. nih.gov In a QSAR model, this would be a critical parameter.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing. This property affects the pKa of the isonicotinic acid and the electron density distribution across the aromatic rings, which can be crucial for interactions with biological targets.

A 2D-QSAR study on amino nicotinic and isonicotinic acid derivatives as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) revealed the importance of alignment-independent descriptors for predicting inhibitory activity. researchgate.netnih.gov This suggests that for compounds like this compound, descriptors that are not dependent on a specific 3D conformation can be very informative.

Hypothetical QSAR Data Table for Analogs

To illustrate the principles of QSAR, the following interactive table presents hypothetical data for a series of analogs of this compound, where substituents on the phenyl ring are varied. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), and key physicochemical descriptors are included.

| Compound | Substituent (X) | pIC50 (Hypothetical) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |

| 1 | 3-OCF3 | 7.5 | 4.2 | 85.3 | 0.36 |

| 2 | 3-H | 6.2 | 3.1 | 79.8 | 0.00 |

| 3 | 3-Cl | 6.8 | 3.8 | 84.8 | 0.37 |

| 4 | 3-CH3 | 6.5 | 3.6 | 84.4 | -0.07 |

| 5 | 3-OCH3 | 6.7 | 3.3 | 84.6 | 0.12 |

| 6 | 4-OCF3 | 7.2 | 4.2 | 85.3 | 0.36 |

From this hypothetical data, a QSAR equation could be derived, for instance: pIC50 = c0 + c1logP + c2MR + c3*σ

Such an equation would quantify the contribution of hydrophobicity, steric bulk, and electronic effects to the biological activity of this class of compounds. For example, a positive coefficient for logP would indicate that increased lipophilicity is beneficial for activity, a feature expected due to the properties of the trifluoromethoxy group. nih.gov

Structure-Property Relationship Insights from QSPR

A QSPR analysis would focus on predicting physicochemical properties. For this compound, properties like solubility, melting point, and metabolic stability would be of interest. The trifluoromethoxy group is known to enhance metabolic stability by reducing the ability of the oxygen to act as a hydrogen bond acceptor, thereby diminishing its interaction with metabolic enzymes. nih.gov A QSPR model could quantify this effect by correlating structural descriptors with experimentally determined metabolic half-lives for a series of related compounds.

Exploration of Biological Activities and Molecular Mechanisms Preclinical, Non Human, in Vitro Focus

In Vitro Biological Screening Methodologies for 2-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

Currently, there is no publicly available information detailing the application of specific in vitro biological screening methodologies to this compound. General screening approaches for compounds with similar structural features are well-established in drug discovery, but their direct application to this compound is not documented.

High-Throughput Screening (HTS) in Cellular and Biochemical Assay Systems

No data from high-throughput screening campaigns involving this compound in either cellular or biochemical assay systems have been published.

Enzyme Inhibition Assays Relevant to Pyridine (B92270) Carboxylic Acid Scaffolds

While the pyridine carboxylic acid scaffold is known to be a feature of various enzyme inhibitors, specific enzyme inhibition data for this compound are not available.

Receptor Binding and Functional Assays in Model Systems

Information regarding the receptor binding profile or functional activity of this compound in any model system is not present in the reviewed literature.

Modulation of Cellular Processes in Isolated Cell Lines (e.g., Proliferation, Differentiation, Apoptosis)

There are no published studies that describe the effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis in isolated cell lines.

Identification and Characterization of Molecular Targets

The molecular targets of this compound have not been identified or characterized in the available scientific literature.

Target Identification Techniques (e.g., Affinity Chromatography, Proteomics)

There is no evidence of the use of target identification techniques such as affinity chromatography or proteomics to elucidate the specific molecular binding partners of this compound.

Elucidation of Intracellular Signaling Pathways and Biological Networks

Detailed information regarding the impact of this compound on intracellular signaling pathways and biological networks is not available in the current body of scientific literature.

There are no published preclinical studies that analyze the specific intracellular signaling pathways modulated by this compound. Consequently, information regarding its upstream and downstream effectors is not available.

Data from preclinical or in vitro studies describing any crosstalk between the signaling pathways affected by this compound and other biological systems have not been reported.

Comparative Pharmacological Profiling with Related Bioactive Compounds

A direct comparative pharmacological profiling of this compound with other related bioactive compounds is not present in the available literature.

Due to the absence of published biological activity data for this compound, an analysis of its structure-dependent selectivity and potency in comparison to analogous compounds cannot be conducted at this time.

While specific data for this compound is unavailable, the trifluoromethoxy (-OCF3) group is a well-regarded substituent in medicinal chemistry known to impart unique physicochemical properties to a molecule, which can significantly influence its biological profile. mdpi.comnih.govbohrium.com

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04. nih.gov This high lipophilicity can enhance a compound's ability to cross biological membranes, potentially improving its absorption, distribution, and penetration into the central nervous system. nih.gov For instance, the -OCF3 group in the drug riluzole (B1680632) is crucial for its enhanced lipophilicity and ability to cross the blood-brain barrier. nih.gov

Furthermore, the trifluoromethoxy group is known for its exceptional metabolic stability. nih.govbohrium.com The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can lead to a longer biological half-life and improved bioavailability of the parent compound. nih.gov The electron-withdrawing nature of the fluorine atoms deactivates the adjacent oxygen, reducing its capacity to act as a hydrogen bond acceptor and diminishing interactions with metabolic enzymes. nih.gov

From an electronic standpoint, the trifluoromethoxy group acts as a strong electron-withdrawing substituent, which can modulate the acidity or basicity of nearby functional groups and influence interactions with biological targets. mdpi.com This combination of high lipophilicity, metabolic stability, and distinct electronic characteristics makes the trifluoromethoxy group a valuable moiety for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.govscilit.com

| Property | General Effect of Trifluoromethoxy (-OCF3) Group |

| Lipophilicity | Significantly increases lipophilicity, potentially enhancing membrane permeability and absorption. nih.gov |

| Metabolic Stability | Confers high resistance to metabolic degradation, often leading to a longer half-life. nih.gov |

| Electronic Effects | Acts as a strong electron-withdrawing group, influencing molecular interactions and physicochemical properties. mdpi.com |

| Receptor Binding | Can modulate binding affinity and selectivity for biological targets through its steric and electronic influence. mdpi.com |

Advanced Analytical Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are paramount for elucidating the molecular structure of 2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the protons on the isonicotinic acid ring and the trifluoromethoxy-substituted phenyl ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of protons. Aromatic protons typically appear in the range of 7.0-9.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show characteristic signals for the carboxylic acid carbon (around 165-175 ppm), the aromatic carbons of both rings, and the carbon of the trifluoromethoxy group, which appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and specific signal for the fluorine atoms. The trifluoromethoxy group is expected to show a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of this functional group, typically in the range of -57 to -60 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY helps identify proton-proton couplings within the same spin system, confirming the arrangement of substituents on the aromatic rings. HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.8 | d | Pyridine (B92270) Ring H |

| ¹H | ~8.5 | s | Pyridine Ring H |

| ¹H | ~7.8-8.0 | m | Phenyl & Pyridine Ring H |

| ¹H | ~7.5-7.7 | m | Phenyl Ring H |

| ¹³C | ~166 | s | C=O (Carboxylic Acid) |

| ¹³C | ~150 | q | C-OCF₃ |

| ¹³C | ~120-155 | m | Aromatic C |

| ¹³C | ~120.5 | q (J ≈ 257 Hz) | -OCF₃ |

| ¹⁹F | ~-58 | s | -OCF₃ |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₄H₈F₃NO₃), the molecular weight is approximately 299.21 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ in positive ion mode) would be observed at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing structural motifs. Key fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group.

Loss of the entire carboxyl group (-COOH, 45 Da). libretexts.org

Cleavage of the C-C bond between the two aromatic rings.

Fragmentation of the trifluoromethoxy group.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Possible Fragment | Neutral Loss |

|---|---|---|

| 299.04 | [M]⁺ | - |

| 282.04 | [M-OH]⁺ | -OH (17 Da) |

| 254.04 | [M-COOH]⁺ | -COOH (45 Da) |

| 230.03 | [M-CF₃]⁺ | -CF₃ (69 Da) |

| 123.04 | [C₅H₄N-COOH]⁺ | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrational modes of chemical bonds, providing complementary information.

IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-O stretching of the carboxylic acid and the aryl ether will appear in the 1200-1300 cm⁻¹ region. Strong bands between 1100 and 1250 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethoxy group. Aromatic C-H and C=C stretching vibrations will also be present. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show the vibrations of the aromatic rings (C=C stretching around 1600 cm⁻¹). The symmetric C-F stretching vibrations would also be Raman active. uctm.edu The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O stretch (Carboxylic Acid) | 1700-1730 | 1700-1730 |

| C=C stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-O stretch (Ether & Acid) | 1210-1320 | 1210-1320 |

| C-F stretch (-OCF₃) | 1100-1250 (strong) | 1100-1250 |

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, and starting materials, as well as for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analysis.

Methodology: A C18 stationary phase column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance.

Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks. This method is highly sensitive and can detect impurities at very low levels.

Due to its low volatility and polar carboxylic acid group, this compound is not directly suitable for Gas Chromatography (GC) analysis. However, GC-MS can be used to analyze volatile impurities or after converting the compound into a more volatile derivative. researchgate.net

Derivatization: A common approach is derivatization, where the polar functional groups are chemically modified to increase volatility. For the carboxylic acid group, silylation is a widely used technique, employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group, creating a derivative that is amenable to GC analysis. nih.gov

Analysis: The resulting TMS-ester derivative can then be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and definitive identification of the derivatized compound and any volatile impurities based on their retention times and mass spectra. This technique is particularly useful for identifying and quantifying small, volatile byproducts that may not be easily detected by HPLC.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data regarding the solid-state structure of this compound as determined by single-crystal X-ray crystallography. This investigation aimed to identify key structural parameters, including but not limited to, the crystal system, space group, unit cell dimensions, intramolecular bond lengths and angles, and intermolecular interactions.

Despite a thorough search, no specific crystallographic data for the compound this compound has been deposited in publicly accessible databases or published in peer-reviewed literature. Consequently, detailed research findings and data tables concerning its crystal structure cannot be provided at this time. The elucidation of its three-dimensional arrangement in the solid state through X-ray diffraction analysis remains a subject for future research.

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Advanced Analogues with Enhanced Biological Potency or Selectivity

The core structure of 2-(3-(trifluoromethoxy)phenyl)isonicotinic acid serves as a versatile template for the rational design of new analogues. The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.netrsc.orgrsc.org Future research can focus on systematic structural modifications to enhance biological activity and selectivity towards specific targets.

Key strategies for analogue design include:

Modification of the Phenyl Ring: Introducing additional substituents (e.g., halogens, alkyl, or hydroxyl groups) on the trifluoromethoxy-phenyl ring could probe interactions with specific sub-pockets of a target protein and optimize binding affinity.

Alteration of the Pyridine (B92270) Ring: Substitution on the isonicotinic acid ring could influence the molecule's pKa, solubility, and ability to form coordination complexes.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres, such as tetrazoles, could improve pharmacokinetic properties.

The synthesis of these new derivatives would likely involve leveraging established synthetic routes for fluorinated nicotinic and isonicotinic acids, potentially adapting methods like palladium-catalyzed cross-coupling reactions. nbuv.gov.ua

Table 1: Proposed Analogues and Rationale for Synthesis

| Proposed Analogue Modification | Rationale | Potential Impact on Biological Activity |

|---|---|---|

| Addition of a hydroxyl group to the phenyl ring | Introduce a hydrogen bond donor. | Enhanced binding affinity and selectivity. |

| Substitution of the carboxylic acid with a tetrazole | Improve metabolic stability and oral bioavailability. | Modified pharmacokinetic profile. |

| Introduction of a chlorine atom on the pyridine ring | Modulate electronic properties and lipophilicity. | Altered target-binding interactions. |

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.govresearchgate.net The intrinsic properties of this compound make it an attractive candidate for development into such a tool. The trifluoromethoxy group (-OCF₃) is particularly valuable as its ¹⁹F nucleus can be detected by nuclear magnetic resonance (NMR) spectroscopy, allowing for the direct observation of the probe's interaction with its biological target without the need for isotopic labeling.

Furthermore, the isonicotinic acid moiety provides a convenient chemical handle for conjugation to reporter tags, such as fluorescent dyes or biotin, to facilitate visualization and pull-down experiments. The development of this compound as a chemical probe would involve identifying its specific biological target(s) and then optimizing its structure to create a highly potent and selective tool for studying the target's function in a cellular context. nih.gov This could provide valuable insights into disease pathways and aid in the validation of new drug targets.

Investigation into Non-Biological Applications in Materials Science or Catalysis

Beyond its potential biological applications, the structure of this compound is well-suited for applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The isonicotinic acid portion of the molecule can act as a linker, binding to metal centers, while the fluorinated phenyl group would line the pores of the resulting framework.

The presence of the trifluoromethoxy groups within the MOF's pores could create a unique chemical environment, potentially enhancing its properties for specific applications. For instance, related isonicotinic acid derivatives have been used to create MOFs that show enhanced efficiency in the photocatalytic degradation of organic pollutants. fluoromart.com Future studies could explore the synthesis of MOFs using this compound and evaluate their performance in areas such as gas storage, separation, and heterogeneous catalysis. The fluorinated nature of the framework could impart desirable properties like increased thermal stability and hydrophobicity.

Table 2: Potential Applications in Materials Science and Catalysis

| Application Area | Rationale | Potential Advantage |

|---|---|---|

| Gas Storage/Separation | The fluorinated pores of a derived MOF could exhibit selective affinity for certain gases. | Enhanced selectivity for fluorinated gases or CO₂ capture. |

| Heterogeneous Catalysis | The unique electronic environment of the MOF pores could catalyze specific chemical reactions. | Development of novel, reusable catalysts for organic synthesis. |

| Photocatalysis | The ligand could participate in light harvesting and charge transfer processes within a MOF structure. | Efficient degradation of environmental pollutants. fluoromart.com |

| Luminescent Materials | Coordination of the ligand to lanthanide metals could produce materials with interesting photophysical properties. | Development of sensors or components for optical devices. |

Broader Implications for the Design of Novel Fluorine-Containing Heterocyclic Compounds in Academic Research

The study of this compound and its derivatives holds broader implications for the field of medicinal and materials chemistry. As a member of the fluorinated heterocyclic compound family, research into its synthesis, properties, and applications contributes to the fundamental understanding of how fluorine substitution impacts molecular behavior. researchgate.netacs.org

The combination of the trifluoromethoxy group—a substituent of growing importance—with the versatile pyridine scaffold provides a valuable case study. Insights gained from this specific molecule can inform the design of a wide range of other novel compounds. For example, understanding the structure-activity relationships of its analogues could provide general principles applicable to other drug discovery programs targeting similar protein classes. Similarly, success in creating functional materials from this compound could inspire the use of other complex fluorinated building blocks in materials science. Ultimately, continued academic research on this and related compounds will expand the toolkit available to chemists for creating new molecules with tailored properties for a vast array of scientific applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(3-(Trifluoromethoxy)phenyl)isonicotinic acid in laboratory settings?

- Methodological Answer : Researchers must avoid inhalation of dust/particulates and ensure proper ventilation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Conduct operations in fume hoods to minimize exposure. Store the compound away from strong oxidizers due to potential reactivity . Toxicity data indicate skin and eye irritation (Category 2/2A), necessitating immediate rinsing with water for 15+ minutes upon contact .

Q. Which analytical techniques are recommended to assess the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying purity. Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., observed [M+H]⁺ signals as in related compounds ). Nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) resolves structural integrity, particularly for trifluoromethoxy group confirmation. Differential scanning calorimetry (DSC) may assess thermal stability .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials like strong oxidizers. Regularly monitor for decomposition via HPLC or TLC .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and scalability?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the trifluoromethoxy-phenyl moiety to the isonicotinic acid core. Optimize solvent systems (e.g., DMF/water mixtures) and catalyst loading (e.g., Pd(PPh₃)₄). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >85% have been reported for analogous ureido-thiazole derivatives .

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic environments?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group decreases electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (DFT) can map frontier molecular orbitals to predict sites of reactivity. Experimental validation via halogenation or nitration reactions followed by NMR/X-ray crystallography is recommended .

Q. How can discrepancies between in vitro and in vivo toxicity data for this compound be resolved?

- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) may underestimate metabolic activation. Conduct comparative studies using primary hepatocytes or microsomal preparations to assess metabolic pathways. In vivo models (rodents) should include dose-escalation studies with histopathological analysis of respiratory tissues, as inhalation exposure poses specific risks . Pharmacokinetic profiling (LC-MS/MS) can clarify bioavailability and tissue distribution .

Q. What strategies validate the ecological impact of this compound in non-target organisms?

- Methodological Answer : Perform OECD-compliant tests:

- Daphnia magna acute toxicity (OECD 202) : 48-hour EC₅₀.

- Algal growth inhibition (OECD 201) : 72-hour ErC₅₀.

- Bioaccumulation potential : LogP measurements (experimental or computational) and BCF (bioconcentration factor) modeling. Correlate with structural analogs (e.g., logP = 2.7 for similar pyridinecarboxylic acids ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.